Eprosartan-d3 is a deuterated form of Eprosartan, an angiotensin II receptor antagonist primarily used for the treatment of hypertension. The incorporation of deuterium atoms into the Eprosartan molecule enhances its stability and allows for more precise pharmacokinetic studies. Eprosartan itself functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure.
Eprosartan-d3 is synthesized from Eprosartan through isotopic labeling techniques that introduce deuterium into the compound. This synthesis is crucial for research applications, particularly in drug metabolism and pharmacokinetics, where tracking the compound's behavior in biological systems is essential.
Eprosartan-d3 belongs to the class of imidazole and thiophene derivatives, specifically classified as an angiotensin II receptor antagonist. It is utilized in pharmacological studies to evaluate drug interactions and metabolic pathways.
The synthesis of Eprosartan-d3 typically involves the following steps:
The process may involve multiple stages, including:
Eprosartan-d3 retains the core structure of Eprosartan but features deuterium atoms incorporated into its molecular framework. The general molecular formula for Eprosartan is , while for Eprosartan-d3, it would be represented as due to the substitution of three hydrogen atoms with deuterium.
Eprosartan-d3 undergoes similar chemical reactions as its non-deuterated counterpart but with altered kinetics due to the presence of heavier isotopes. Key reactions include:
The kinetics of reactions involving Eprosartan-d3 may differ from those involving regular Eprosartan due to the kinetic isotope effect, where reactions involving heavier isotopes typically proceed at slower rates.
Eprosartan acts by selectively blocking the angiotensin II type 1 receptor (AT1 receptor). This blockade prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
Eprosartan-d3 is primarily utilized in scientific research, particularly in:
Eprosartan-d₃ is a deuterated analog of the angiotensin II receptor antagonist eprosartan, specifically engineered with three deuterium atoms at the terminal methyl group of the n-butyl chain attached to the imidazole ring. Its molecular formula is C₂₃H₂₁D₃N₂O₄S, with a molecular weight of 427.53 g/mol [1] [3] [7]. The deuterium atoms replace hydrogen atoms at the C4 position of the butyl side chain (‑CD₃), resulting in a mass shift of +3 Da compared to the non-deuterated compound (424.15 g/mol). This isotopic labeling preserves the electronic and steric properties of the parent molecule while introducing a distinct mass signature for analytical discrimination [2] [5].
Table 1: Atomic Composition of Eprosartan-d₃
Element | Count | Isotopic Modifications |
---|---|---|
Carbon | 23 | None |
Hydrogen | 21 | 3H replaced by ³H (D) |
Deuterium | 3 | Position: Butyl terminus |
Nitrogen | 2 | None |
Oxygen | 4 | None |
Sulfur | 1 | None |
The core structure of eprosartan-d₃ retains the biphenyl-acrylic acid-thienylimidazole backbone of non-deuterated eprosartan. Key pharmacophoric elements remain unchanged, including:
Comparative studies confirm identical polar surface areas (120.66 Ų) and hydrogen bonding patterns (5 acceptors, 2 donors) between the deuterated and non-deuterated forms. The primary structural deviation resides exclusively in the deuterated butyl chain, which minimally influences electronic distribution but provides a distinct mass spectrometric signature [2] [4].
Deuterium integration employs alkyl halide precursors with site-specific deuterium substitution. The synthesis typically involves:
Critical quality controls include mass spectrometry to verify deuterium incorporation efficiency and chromatographic purity assessments to confirm the absence of non-deuterated contaminants [5].
Eprosartan-d₃ degradation follows pseudo-first-order kinetics under accelerated storage conditions. Key stability parameters include:
Table 2: Degradation Kinetics of Eprosartan-d₃
Condition | Degradation Rate Constant (k) | Half-life (t₁/₂) | Shelf-life (T₉₀%) |
---|---|---|---|
4°C (protected) | 0.0005 day⁻¹ | 1386 days | 427 days |
25°C | 0.006 day⁻¹ | 115 days | 47 days |
40°C (75% RH) | 0.018 day⁻¹ | 38 days | 16 days |
The Arrhenius equation quantifies temperature dependence, with an activation energy (Eₐ) of ~85 kJ/mol. Degradation accelerates under acidic (pH < 4) or alkaline (pH > 8) conditions, with optimal stability observed at pH 5.0 [6] [8] [10]. Primary degradation pathways include hydrolysis of acrylic acid groups and photooxidation of the thiophene ring [8].
Eprosartan-d₃ exhibits pH-dependent solubility similar to its non-deuterated analog:
The partition coefficient (log P) of 3.89 indicates high lipophilicity, consistent with non-deuterated eprosartan. Complexation with β-cyclodextrin significantly improves solubility (4.48-fold increase with 10 mM β-CD), attributed to host-guest interactions between the thienyl group and the cyclodextrin cavity. The stability constant (K꜀) for the eprosartan-d₃:β-CD complex is 280.78 M⁻¹ [3] [6].
Pharmacological Applications as a Research Tool
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9